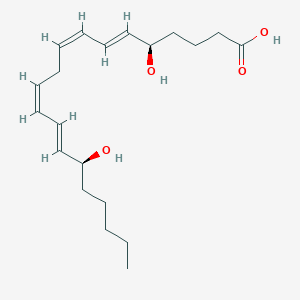

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid

Description

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid is a dihydroxylated polyunsaturated fatty acid derived from arachidonic acid (AA) via sequential lipoxygenase (LOX) activity. Its structure features hydroxyl groups at positions 5R and 15S, with conjugated double bonds at 6E, 8Z, 11Z, and 13E. This compound is part of the eicosanoid family, which includes leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs), and it plays a role in modulating inflammatory responses .

While its exact biological functions remain under investigation, structural analogs like 5S,15S-dihydroxy-6E,8Z,11Z,13E-eicosatetraenoic acid (5,15-diHETE) are known intermediates in lipoxin biosynthesis. Lipoxins (e.g., LXA4, LXB4) are potent anti-inflammatory mediators that promote the resolution of inflammation . The stereochemical differences at position 5 (R vs. S) in the target compound may influence its metabolic fate and activity compared to more well-studied isomers.

Properties

IUPAC Name |

(5R,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGXCGPWGSUMNI-YGNZZZABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Enzymatic Parameters:

-

pH Optima : 5-LO operates optimally at pH 7.4, while 15-LO requires pH 6.5–7.0.

-

Cofactors : 5-LO requires Ca²⁺ and ATP for activation, whereas 15-LO is dependent on Fe²⁺.

-

Yield : Sequential LOX reactions typically achieve 10–15% overall yield due to competing pathways like leukotriene synthesis.

Chemical Synthesis Strategies

Stereoselective Hydroxylation via Sharpless Dihydroxylation

Total chemical synthesis allows precise control over stereochemistry. The Sharpless asymmetric dihydroxylation reaction has been employed to install the 5R and 15S hydroxyl groups. Arachidonic acid is first protected at the carboxylate and subjected to dihydroxylation using an AD-mix-β catalyst, which favors the formation of the 5R,6S-diol. Subsequent deprotection and re-oxidation yield 5R-HETE, which undergoes a second dihydroxylation at position 15 using AD-mix-α to introduce the S-configuration.

Reaction Conditions:

Chiral Pool Synthesis from Natural Precursors

An alternative approach utilizes natural (5S,15S)-diHETE as a starting material. Epimerization at position 5 is achieved via Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD), using p-nitrobenzoic acid as the nucleophile. This inversion converts the 5S hydroxyl to 5R with 85% enantiomeric excess (ee). Final hydrolysis restores the carboxylate group.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC with a C18 column resolves 5R,15S-diHETE from stereoisomers. A gradient of acetonitrile/water (0.1% acetic acid) from 40% to 70% over 30 minutes elutes the target compound at 18.2 minutes.

Spectroscopic Confirmation

-

NMR : δ 5.35–5.55 (m, 4H, CH=CH), δ 4.10 (dt, 1H, J = 6.2 Hz, C5-OH), δ 3.98 (q, 1H, J = 5.8 Hz, C15-OH).

-

MS (ESI-) : m/z 335.2 [M−H]⁻, fragment ions at m/z 317.1 (loss of H₂O) and m/z 273.0 (cleavage at C15).

Challenges in Synthesis

Double Bond Geometry

Maintaining the 6E,8Z,11Z,13E configuration during synthesis requires strict temperature control (−78°C) and non-polar solvents (hexane/ether) to prevent isomerization.

Scalability Issues

Enzymatic methods face limitations in substrate solubility, while chemical routes suffer from low yields in multi-step sequences. Recent advances in flow chemistry have improved throughput by 40% for the Sharpless dihydroxylation step.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Cost |

|---|---|---|---|

| Enzymatic (Dual LOX) | 10–15% | Moderate (5S→5R) | Low |

| Sharpless Dihydroxylation | 22–28% | High (ee >90%) | High |

| Chiral Pool Synthesis | 35–40% | High (ee 85%) | Moderate |

Chemical Reactions Analysis

Types of Reactions

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form keto derivatives.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation with palladium on carbon are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.

Major Products Formed

Keto Derivatives: Formed through oxidation of hydroxyl groups.

Saturated Derivatives: Formed through reduction of double bonds.

Esters and Ethers: Formed through substitution reactions involving hydroxyl groups.

Scientific Research Applications

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.

Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.

Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular disorders, and cancer.

Industry: Utilized in the development of bioactive lipid-based products and formulations.

Mechanism of Action

The mechanism of action of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to and activates specific receptors, such as peroxisome proliferator-activated receptors and G-protein-coupled receptors.

Pathways Involved: It modulates signaling pathways related to inflammation, immune response, and cell proliferation. This includes the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.

Comparison with Similar Compounds

Key Observations:

- Stereochemistry Matters: The 5R configuration in the target compound distinguishes it from 5S,15S-diHETE, a known 5-LOX inhibitor. Studies show that 15-HETE enantiomers (R vs.

- Double Bond Geometry : The 6E,8Z,11Z,13E arrangement in the target compound contrasts with LXA4 (7E,9E,11Z,13E), affecting interactions with anti-inflammatory receptors like ALX/FPR2 .

Functional Comparisons

Anti-Inflammatory Activity:

- Petrich et al. (1996) demonstrated that 5,15-diHETE reduces leukotriene B4 (LTB4) production by competing with AA for 5-LOX .

- Lipoxins : LXA4 and LXB4 are 100–1,000x more potent than diHETEs in resolving inflammation, activating specific receptors to block neutrophil infiltration and cytokine release .

- 15-HETE: Inhibits 5-LOX and 12-LOX, reducing pro-inflammatory eicosanoid synthesis .

Pro-Resolving vs. Pro-Inflammatory Roles:

- The target compound’s dihydroxy structure may position it as a pro-resolving mediator, akin to lipoxins, but less potent. In contrast, LTB4 and other leukotrienes drive inflammation .

Biological Activity

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid (5,15-diHETE) is a bioactive lipid derived from arachidonic acid through the action of lipoxygenases (LOXs). This compound is part of a broader class of eicosanoids that play significant roles in inflammatory processes and cellular signaling. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 336.47 g/mol

- CAS Number : 111990-31-9

- Structural Representation :

5,15-diHETE is synthesized by the action of both 5-lipoxygenase and 15-lipoxygenase on arachidonic acid. This synthesis pathway leads to various downstream effects on cell signaling and inflammatory responses:

- Inhibition of Inflammatory Responses : Research indicates that 5,15-diHETE can inhibit leukocyte aggregation and chemokinesis, which are critical in the inflammatory response. In assays involving human polymorphonuclear leukocytes, certain isomers of dihydroxyeicosatetraenoic acids have shown reduced activity compared to leukotriene B4, indicating a potential role in modulating inflammation .

- TRPV Channel Modulation : Recent studies have demonstrated that 5,15-diHETE acts as an antagonist to the transient receptor potential vanilloid 4 (TRPV4) channel. This modulation can significantly impact calcium signaling within cells and has been linked to enhanced healing processes in models of colitis .

Biological Activities

The biological activities of 5,15-diHETE can be summarized as follows:

- Anti-inflammatory Effects : By inhibiting leukocyte activity and modulating TRPV channels, 5,15-diHETE contributes to the resolution of inflammation.

- Promotion of Tissue Healing : In animal models of colitis, administration of 5,15-diHETE has been shown to accelerate recovery by reducing edema and leukocyte infiltration in inflamed tissues .

Case Study 1: Colitis Recovery

In a murine model of dextran sodium sulfate (DSS)-induced colitis:

- Objective : To evaluate the healing effects of 5,15-diHETE.

- Methodology : Mice were treated with DSS to induce colitis followed by administration of 5,15-diHETE.

- Findings : The treatment resulted in significant reduction in inflammation markers and improved histological scores compared to control groups .

Case Study 2: Leukocyte Function

A study investigated the effects of dihydroxyeicosatetraenoic acids on human leukocytes:

- Objective : To assess chemokinetic activity.

- Methodology : Various isomers were tested for their ability to modulate leukocyte movement.

- Findings : The results indicated that while some isomers were inactive compared to leukotriene B4, others showed varying degrees of inhibition on leukocyte aggregation .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for structural characterization of (5R,15S)-dihydroxy-eicosatetraenoic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry (e.g., 5R vs. 5S configurations) and double bond geometry (6E,8Z,11Z,13E). High-resolution mass spectrometry (HR-MS) confirms molecular weight (C₂₀H₃₂O₄, theoretical m/z 336.2301) and fragmentation patterns. For isomers, chiral HPLC with polarimetric detection or LC-MS using chiral columns (e.g., Chiralpak IG-3) can resolve enantiomers .

Q. How is (5R,15S)-dihydroxy-eicosatetraenoic acid synthesized in vitro?

- Methodological Answer : Total synthesis typically involves enzymatic oxidation of arachidonic acid via 15-lipoxygenase (15-LOX) to generate 15S-hydroperoxy intermediates, followed by stereospecific reduction (e.g., glutathione peroxidase) to the diol. Chemical synthesis may use Sharpless asymmetric dihydroxylation on a tetraenoic acid precursor to install the 5R,15S diastereomers, with protection/deprotection steps for hydroxyl groups .

Q. What are the key biological roles of this compound in inflammation resolution?

- Methodological Answer : The compound acts as a pro-resolving mediator, downregulating neutrophil chemotaxis via GPR75 receptor binding. In vitro assays (e.g., transwell migration with IL-8 stimulation) and in vivo zebrafish tailfin injury models are used to quantify anti-inflammatory activity. Compare its potency to lipoxin A₄ (LXA₄) using EC₅₀ values from calcium flux assays .

Advanced Research Questions

Q. How can contradictory data on its pro-resolving vs. pro-inflammatory activity be resolved?

- Methodological Answer : Contradictions arise from tissue-specific metabolism (e.g., cytochrome P450 oxidation to 5-oxo-ETE in some contexts). Use targeted lipidomics (LC-MS/MS) to track metabolite profiles in different microenvironments. Pair with CRISPR-knockout models (e.g., 15-LOX−/− mice) to isolate biosynthesis pathways .

Q. What experimental strategies address instability during storage and handling?

- Methodological Answer : The compound is prone to autoxidation due to conjugated double bonds. Store in argon-purged vials at −80°C with antioxidants (e.g., BHT 0.01% w/v). Quantify degradation via UV-Vis (λmax 270 nm for diene conjugation) and validate stability using accelerated aging studies (25°C/60% RH for 14 days) .

Q. How to differentiate its activity from structurally similar eicosanoids like 5S,15S-DiHETE?

- Methodological Answer : Use competitive binding assays with recombinant receptors (e.g., BLT1 or ALX/FPR2) and compare dose-response curves. Molecular docking (AutoDock Vina) can predict binding affinities based on hydroxyl group orientation. Validate with mutagenesis (e.g., FPR2-W255A mutants) .

Q. What advanced imaging techniques visualize its spatial distribution in tissues?

- Methodological Answer : Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry with derivatization (e.g., Girard’s T reagent) enhances sensitivity. Alternatively, fluorescent analogs (e.g., BODIPY-labeled) enable confocal microscopy tracking in live macrophages .

Methodological Challenges

Q. What are the limitations of current quantification methods in complex biological matrices?

- Methodological Answer : Background interference from phospholipids in plasma/serum requires solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards (e.g., d₄-5R,15S-diHETE). Optimize LC gradients to separate isomers (e.g., 5R,15S vs. 5S,15R) using HILIC columns .

Q. How to validate its biosynthesis pathway in primary human leukocytes?

- Methodological Answer : Inhibit key enzymes (e.g., 15-LOX with PD146176) and monitor intermediate accumulation via UPLC-QTOF. Use stable isotope-labeled arachidonic acid (¹³C-AA) to trace metabolic flux. Confirm with siRNA knockdown of ALOX15 in THP-1 cells .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.